molecular formula C10H9F2N3 B12826697 (1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine

(1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B12826697
M. Wt: 209.20 g/mol
InChI Key: BXHACUCYPQRRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine: is a chemical compound with the molecular formula C10H9F2N3 It is characterized by the presence of a pyrazole ring substituted with a difluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine typically involves the alkylation of 1H-pyrazole with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like toluene under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions depending on the nucleophile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl-pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

Chemistry: In chemistry, (1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, the compound can be used in the development of agrochemicals, such as herbicides and insecticides. Its chemical stability and reactivity make it suitable for various applications in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

    2,4-Difluorobenzylamine: A related compound with a similar difluorophenyl group but lacking the pyrazole moiety.

    1-(2,4-Difluorophenyl)ethanone: Another related compound with a difluorophenyl group but different functional groups.

Uniqueness: (1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine is unique due to the presence of both the difluorophenyl and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry, making it a valuable compound for scientific exploration.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

[1-(2,4-difluorophenyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C10H9F2N3/c11-8-1-2-10(9(12)3-8)15-6-7(4-13)5-14-15/h1-3,5-6H,4,13H2

InChI Key

BXHACUCYPQRRJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=C(C=N2)CN

Origin of Product

United States

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